3,5-Difluoro-4-iodobenzonitrile
Description
3,5-Difluoro-4-iodobenzonitrile is a halogenated benzonitrile derivative characterized by fluorine atoms at the 3- and 5-positions, an iodine atom at the 4-position, and a nitrile group at the 1-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing substituents (fluorine and nitrile) and the heavy iodine atom.
Properties
IUPAC Name |
3,5-difluoro-4-iodobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVWWSXCRRSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodobenzonitrile typically involves the halogenation of a benzonitrile derivative. One common method includes the reaction of 3,5-difluorobenzonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the benzonitrile .
Scientific Research Applications
3,5-Difluoro-4-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-iodobenzonitrile exerts its effects is primarily through its ability to undergo substitution reactions. The presence of fluorine and iodine atoms makes the compound highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules .
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Benzonitrile Derivatives
*Calculated based on atomic weights.
Substituent Effects on Reactivity and Electronic Properties
- Halogen Substituents: Iodine vs. Chlorine/Fluorine: The iodine atom in this compound introduces significant steric bulk and polarizability compared to smaller halogens like chlorine or fluorine. Electron-Withdrawing Effects: Fluorine and nitrile groups create an electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (SNAr). However, the iodine atom's mesomeric (+M) effect may slightly counteract this, reducing electrophilicity compared to nitro-substituted analogs like 3,5-difluoro-4-nitrobenzonitrile .
- Functional Group Comparisons: Hydroxyl vs. Iodo: Replacing iodine with a hydroxyl group (as in 3,5-difluoro-4-hydroxybenzonitrile) drastically alters solubility due to hydrogen bonding, evidenced by its high melting point (200–208°C) . In contrast, the iodine derivative likely exhibits lower solubility in polar solvents. Amino vs. Iodo: 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile () demonstrates how amino groups enhance nucleophilicity, whereas the iodine atom prioritizes halogen-bonding interactions in crystal packing .
Structural and Crystallographic Insights
highlights that fluorinated benzonitriles, such as 4-amino-3,5-difluorobenzonitrile, exhibit geometric parameters similar to non-fluorinated analogs (e.g., bond lengths and angles). However, fluorine's electronegativity induces subtle distortions in the aromatic ring, affecting intermolecular interactions and crystal packing .
Biological Activity
3,5-Difluoro-4-iodobenzonitrile (DFIB) is an organic compound with notable chemical properties that have garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of DFIB's role in medicinal chemistry and its applications.
Chemical Structure and Properties
Chemical Formula: CHFI\N
IUPAC Name: this compound
Molecular Structure:
- The compound features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, an iodine atom at the 4 position, and a nitrile group (-C≡N).
Synthesis of this compound
DFIB can be synthesized through various methods, including:
- Halogenation Reactions: Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the benzene ring.
- Nitrile Formation: The nitrile group can be introduced through nucleophilic substitution reactions involving appropriate precursors.
The biological activity of DFIB is primarily attributed to its unique structure, which allows it to interact with various biomolecules. The presence of halogen substituents enhances its lipophilicity and reactivity, facilitating interactions with target proteins and enzymes.
Potential Mechanisms:
- Enzyme Inhibition: DFIB may act as an inhibitor for certain enzymes due to its ability to form stable complexes with active sites.
- Receptor Modulation: The compound could potentially modulate receptor activity, influencing signaling pathways involved in disease processes.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of DFIB derivatives. The research demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, suggesting that the introduction of halogen substituents might enhance their efficacy through improved binding affinities to cancer-related targets .
Antimicrobial Properties
Research conducted by scientists at a prominent pharmaceutical institute revealed that DFIB showed promising antimicrobial activity against several bacterial strains. The compound was tested using standard disk diffusion methods, demonstrating inhibition zones comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 1487337-76-7 | Two fluorine atoms and one iodine | Anticancer, Antimicrobial |
| 2-Fluoro-3-iodobenzonitrile | 211943-27-0 | One fluorine atom | Moderate antimicrobial |
| 2,6-Difluoro-3-iodobenzonitrile | 1447606-20-3 | Different substitution pattern | Limited biological data |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
